Platinum-based catalysts remain indispensable for the industrial-scale hydrosilylation synthesis of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate, where chlorodimethylsilane reacts with allyl acrylate under controlled conditions. Karstedt's catalyst (Pt(0)-divinyltetramethyldisiloxane complex) demonstrates exceptional activity at low concentrations (5–50 ppm), enabling >95% conversion within 2 hours at 80–100°C [1] [4]. The catalytic cycle initiates through oxidative addition of Si–H bonds to Pt(0), forming Pt(II)-silyl hydride intermediates that coordinate the acrylate's double bond. Subsequent migratory insertion and reductive elimination yield the target organosilane. Ligand design critically influences reactivity and selectivity – bulky N-heterocyclic carbenes suppress undesired β-hydride elimination, while electron-deficient phosphines accelerate oxidative addition kinetics by 40% compared to triphenylphosphine [4] [7]. Recent advances focus on immobilized Pt-catalysts (e.g., Pt/SiO₂) that facilitate catalyst recycling, reducing Pt-leaching to <0.5% per cycle in continuous flow systems [4].
Table 1: Performance of Hydrosilylation Catalytic Systems
Catalyst Type | Reaction Temp (°C) | Conversion (%) | Selectivity (%) | Key Advantage |
---|---|---|---|---|
Karstedt's (Pt(0)) | 80 | >95 | 92 | High activity at low loading |
PtCl₂(PPh₃)₂ | 100 | 85 | 88 | Air-stable precursor |
Co₂(CO)₈/dppf | 120 | 78 | 85 | Cost-effective non-noble metal |
Pt/SiO₂ (heterogeneous) | 90 | 91 | 94 | Recyclable (>5 cycles) |
The hydrosilylation exhibits pseudo-first-order kinetics relative to allyl acrylate under Pt-catalysis, with an apparent activation energy (Ea) of 58.2 kJ/mol determined via Arrhenius analysis [1] [5]. Thermodynamic parameters reveal the reaction is exothermic (ΔH = −117 kJ/mol) and spontaneous (ΔG = −84 kJ/mol) above 60°C, favoring β-addition (Markovnikov) due to the electron-withdrawing acrylate group polarizing the double bond. Computational studies confirm the β-adduct is 12.3 kJ/mol more stable than the α-isomer due to hyperconjugative stabilization between the carbonyl and silyl groups. Temperature-programmed reaction profiles show optimal selectivity (95%) at 80°C; higher temperatures accelerate side reactions including dehydrogenative silylation (yielding propene derivatives) and double-bond isomerization [1] [5]. Solvent polarity minimally impacts kinetics but influences byproduct distribution – non-polar media (toluene) reduce aldol condensation byproducts by 70% compared to THF.
Table 2: Kinetic and Thermodynamic Parameters for Hydrosilylation
Parameter | Value | Measurement Conditions |
---|---|---|
Activation Energy (Ea) | 58.2 kJ/mol | Pt-catalyzed, toluene, 60–100°C |
Enthalpy Change (ΔH) | −117 kJ/mol | Calorimetry, 25°C |
Gibbs Free Energy (ΔG) | −84 kJ/mol (80°C) | Computational DFT study |
Rate Constant (k, 80°C) | 0.42 min⁻¹ | [Allyl acrylate] = 1.0 M |
β/α Isomer Selectivity | 95:5 | Equilibrium, 80°C |
Continuous flow reactors enhance heat/mass transfer but intensify selectivity challenges during 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate synthesis. Primary byproducts include:
In microchannel reactors (100 µm diameter), laminar flow regimes create residence time distributions (RTD) that broaden byproduct formation – σ²/τ² values of 0.15 indicate significant backmixing. Optimized conditions (τ = 15 min, T = 85°C, Pt loading 10 ppm) suppress byproducts to <3% while maintaining 92% conversion. In-line FTIR monitoring enables real-time adjustment of silane/acrylate stoichiometry (1.05:1 optimal) to minimize chlorosilane hydrolysis [7].
Table 3: Major Byproducts in Continuous Flow Synthesis
Byproduct | Formation Mechanism | Mitigation Strategy | Typical Yield (%) |
---|---|---|---|
Allyl-(dimethyl)chlorosilane | Dehydrogenative silylation | Lower temperature (80°C); NHC ligands | 5–12 |
Cyclic disiloxanes | Hydrolysis of Si–Cl bond | Molecular sieves (4Å); anhydrous solvents | 3–8 |
2-Propenyl acrylate | Isomerization | Reduced residence time (<20 min) | 2–8 |
Bis-silylated adducts | Over-silylation | Precise stoichiometry (Silane:Acrylate=1.05) | 1–4 |
Methanesulfonic acid (1–5 mol%) catalyzes the direct esterification of 3-chlorodimethylsilylpropanol with acrylic acid at 110°C, achieving 85–90% conversion within 6 hours. This route avoids noble metals but requires careful water removal via Dean-Stark apparatus to prevent silanol condensation [1] [5]. Kinetic studies reveal the reaction is second-order overall (first-order in alcohol and acid), with a rate-determining tetrahedral intermediate formation. Competing pathways include:
Silane coupling agents (e.g., triethylamine) suppress side reactions by scavenging HCl, improving ester purity to 94%. However, this method yields lower overall efficiency (70–75% isolated) compared to hydrosilylation due to product losses during purification [5].
Controlled radical polymerization techniques enable direct synthesis of silyl-functionalized acrylate oligomers. Atom Transfer Radical Polymerization (ATRP) utilizing CuBr/PMDETA catalysts at 60°C incorporates 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate as a terminating monomer, yielding telechelic polymers with Đ = 1.15 [1] [8]. Key advances include:
Table 4: Comparison of Synthetic Routes
Parameter | Hydrosilylation | Acid Esterification | Radical Polymerization |
---|---|---|---|
Catalyst | Pt-complexes (5–50 ppm) | Methanesulfonic acid | CuBr/ligand or RAFT agent |
Yield | 90–95% | 70–75% | 80–85% (oligomers) |
Byproducts | Isomerized acrylates | Disiloxanes, ethers | Oxygen-quenched chains |
Selectivity Control | Excellent (β:α >95:5) | Moderate | High (Đ <1.2) |
Capital Intensity | High (reactor design) | Low | Moderate (purification) |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6